
5-Methyl-2-(4-methylphenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-methylphenyl)thiazolidine is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methylphenyl)thiazolidine typically involves the reaction of 4-methylbenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, selectivity, and purity. These methods are designed to be more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methylphenyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2,4-dione.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Methyl-2-(4-methylphenyl)thiazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylphenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit tankyrase enzymes, which play a role in cellular processes such as DNA repair and Wnt signaling .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidinone: Studied for its anticancer and anti-inflammatory properties
Uniqueness
5-Methyl-2-(4-methylphenyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups enhance its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
CAS No. |
116113-03-2 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9,11-12H,7H2,1-2H3 |
InChI Key |
MNOWSQVEFSDPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

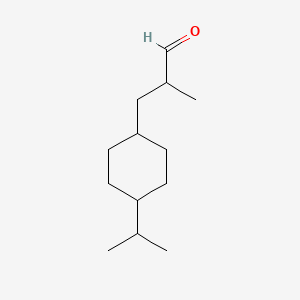
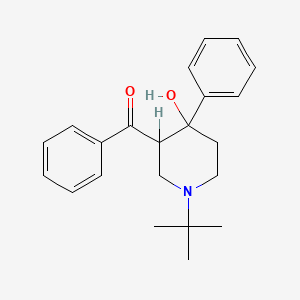
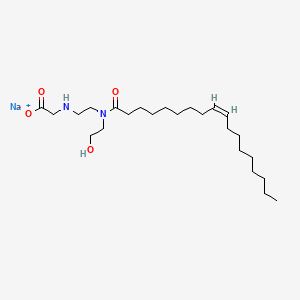
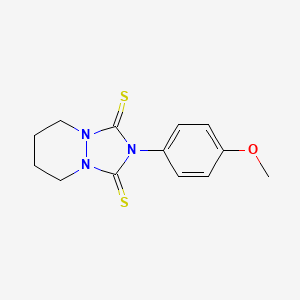
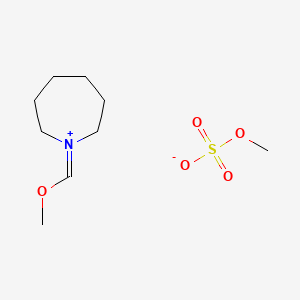
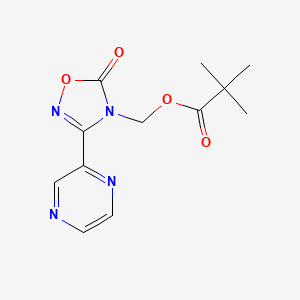
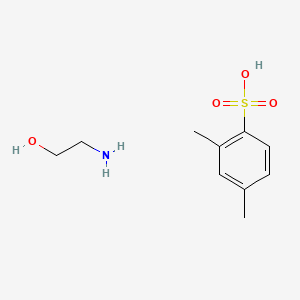
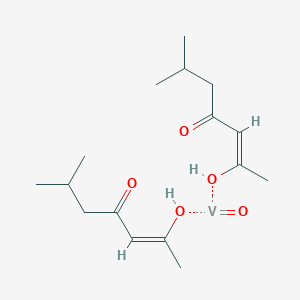
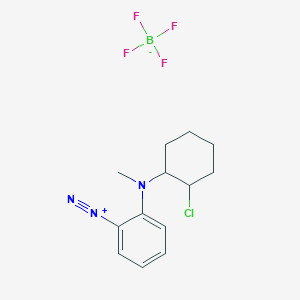
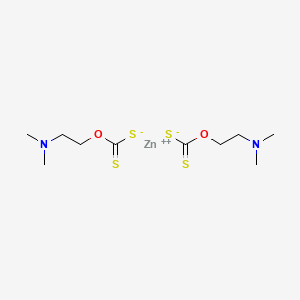
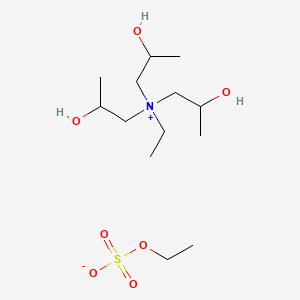
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
